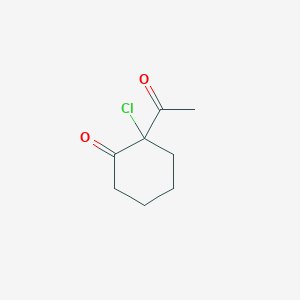

Cyclohexanone, 2-acetyl-2-chloro-

描述

Cyclohexanone, 2-acetyl-2-chloro- is a hypothetical or less-documented derivative of cyclohexanone featuring both acetyl (-COCH₃) and chloro (-Cl) substituents at the 2-position of the cyclohexanone ring. Cyclohexanone derivatives are critical in industrial and pharmaceutical contexts due to their versatility as solvents, intermediates, and bioactive molecules .

属性

CAS 编号 |

64229-97-6 |

|---|---|

分子式 |

C8H11ClO2 |

分子量 |

174.62 g/mol |

IUPAC 名称 |

2-acetyl-2-chlorocyclohexan-1-one |

InChI |

InChI=1S/C8H11ClO2/c1-6(10)8(9)5-3-2-4-7(8)11/h2-5H2,1H3 |

InChI 键 |

AYMNNLMVJUVUFH-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)C1(CCCCC1=O)Cl |

产品来源 |

United States |

准备方法

Direct α-Chlorination via Sulfoxide-Mediated Reaction

The most well-documented preparation of 2-acetyl-2-chlorocyclohexanone employs a sulfoxide-mediated chlorination protocol. This method, adapted from advanced functionalization strategies for carbonyl compounds, utilizes methyl phenyl sulfoxide as an oxidizing agent and trimethylsilyl trifluoromethanesulfonate as a Lewis acid catalyst.

Reaction Setup and Conditions

A suspension of 2-acetylcyclohexanone (0.5 mmol), methyl phenyl sulfoxide (0.6 mmol), trimethylsilyl trifluoromethanesulfonate (0.75 mmol), and sodium chloride (0.6 mmol) in anhydrous acetonitrile (1 mL) is stirred under an argon atmosphere for 3.5 hours. The slightly exothermic reaction is moderated at room temperature, ensuring controlled progression. Post-reaction, the mixture undergoes hydrolysis with water, followed by extraction using methyl tert-butyl ether. The organic phase is dried over anhydrous sodium sulfate, concentrated under reduced pressure, and purified via silica gel column chromatography with a hexane/ethyl acetate gradient.

Critical Parameters

- Catalyst Loading : A 1.5:1 molar ratio of trimethylsilyl trifluoromethanesulfonate to substrate ensures efficient enolate formation.

- Solvent Choice : Anhydrous acetonitrile provides optimal polarity for reagent solubility and reaction homogeneity.

- Oxidizing Agent : Methyl phenyl sulfoxide facilitates chlorine transfer while minimizing side reactions.

| Parameter | Specification |

|---|---|

| Starting Material | 2-Acetylcyclohexanone |

| Chlorinating Agent | Sodium chloride |

| Catalyst | Trimethylsilyl trifluoromethanesulfonate |

| Solvent | Anhydrous acetonitrile |

| Reaction Time | 3.5 hours |

| Yield | 89% |

| Purity (Post-Purification) | >95% (by NMR) |

Mechanistic Insights

The reaction proceeds via a tandem enolation-chlorination mechanism. Trimethylsilyl trifluoromethanesulfonate activates the carbonyl group, enabling deprotonation at the α-position to form a silyl enolate intermediate. Subsequent oxidative chlorination by methyl phenyl sulfoxide introduces the chlorine substituent, with concurrent regeneration of the sulfoxide. This pathway avoids the use of hazardous chlorine gas or electrophilic chlorinating agents, enhancing operational safety.

Reaction Optimization and Parameters

Solvent Screening

Comparative trials with dichloromethane, tetrahydrofuran, and dimethylformamide revealed acetonitrile’s superiority in achieving homogeneous reaction mixtures. Polar aprotic solvents stabilize the charged intermediates, whereas non-polar media result in phase separation and reduced efficiency.

Temperature Dependence

The reaction is mildly exothermic, with optimal performance at 25°C. Elevated temperatures (40–50°C) accelerate decomposition pathways, while lower temperatures (0–10°C) prolong reaction times without yield improvements.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃)

- δ 2.84–2.53 (m, 2H, cyclohexanone protons)

- δ 2.48–2.32 (m, 1H, acetyl group adjacent to chlorine)

- δ 1.96–1.52 (m, 3H, cyclohexane ring protons)

- δ 1.28 (t, J = 7.1 Hz, 2H, methyl group of acetyl).

¹³C NMR (75 MHz, CDCl₃)

Infrared (IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry (MS)

Electrospray ionization (ESI) confirms the molecular ion peak at m/z 177.05 ([M+H]⁺), with fragmentation patterns consistent with chlorine and acetyl loss.

| Technique | Key Data |

|---|---|

| ¹H NMR | δ 2.84–1.28 (multiplet resonances) |

| ¹³C NMR | δ 204.44 (ketone carbonyl) |

| IR | 1756 cm⁻¹ (C=O stretch) |

| MS | m/z 177.05 ([M+H]⁺) |

Scalability and Industrial Applications

Pilot-Scale Adaptations

While the laboratory-scale method employs column chromatography, industrial production may substitute with fractional distillation or crystallization from pentane at -20°C. Continuous flow reactors could enhance throughput, though catalyst recycling remains a challenge due to trimethylsilyl trifluoromethanesulfonate’s hygroscopicity.

化学反应分析

Types of Reactions

Cyclohexanone, 2-acetyl-2-chloro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted cyclohexanone derivatives

科学研究应用

Cyclohexanone, 2-acetyl-2-chloro- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used to study enzyme-catalyzed reactions involving halogenated substrates.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of agrochemicals and other specialty chemicals.

作用机制

The mechanism of action of cyclohexanone, 2-acetyl-2-chloro- involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the acetyl group can undergo nucleophilic addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s reactivity and stability.

相似化合物的比较

2-Chlorocyclohexanone (CAS 822-87-7)

- Structure: A cyclohexanone ring with a single chlorine atom at the 2-position.

- Molecular Formula : C₆H₉ClO; Molecular Weight: 132.59 g/mol .

- Physical Properties: Appearance: Colorless to brown liquid . Solubility: Insoluble in water . Boiling Point: ~155°C (similar to unsubstituted cyclohexanone) .

- Synthesis: Produced via chlorination of cyclohexanone using methods like Cl₂ gas or sulfuryl chloride .

- Applications: Intermediate in organic synthesis, e.g., preparation of 2-chloro-1-phenylcyclohexanol via Grignard reactions .

- Reactivity: The electron-withdrawing chlorine atom increases the electrophilicity of the carbonyl group, enhancing reactivity in nucleophilic additions compared to unsubstituted cyclohexanone .

2-Amino-2-Phenylcyclohexanone (CAS 7015-50-1)

- Structure: Cyclohexanone with amino (-NH₂) and phenyl groups at the 2-position.

- Molecular Formula: C₁₂H₁₅NO; Molecular Weight: 189.26 g/mol .

- Synthesis : Achieved via condensation reactions, with reported yields up to 86.88% .

- Applications: Potential pharmacological activities due to the amino and aromatic groups, common in medicinal chemistry .

β-Cyclohexanone (CAS Not Specified)

- Structure: A stereoisomer of cyclohexanone with distinct spatial arrangement.

- Physical Properties: Melting Point: 45°C; Boiling Point: 22°C (data may require verification due to inconsistencies) . Solubility: Water-soluble, unlike many hydrophobic cyclohexanone derivatives .

- Reactivity : Exhibits optical rotation (-17.5°), indicating chiral centers, which could influence interactions in biological systems .

2-(2-Chlorophenyl)-2-Methylamino-6-Thiophen-2-Ylmethylene-Cyclohexanone

- Structure: Complex derivative with chloro-phenyl, methylamino, and thiophene substituents.

- Molecular Formula: C₁₃H₁₆ClNO; Molecular Weight: 237.73 g/mol .

- Applications : Likely explored for bioactivity, given the presence of heterocyclic (thiophene) and aromatic groups .

Comparative Analysis of Key Properties

Physical and Chemical Properties

Research Findings and Challenges

- Vapor-Liquid Equilibrium (VLE): Studies on cyclohexanone production impurities highlight the challenges in separating isomeric or structurally similar compounds. For instance, COSMO-RS models outperform UNIFAC in differentiating cyclohexenol isomers, suggesting similar complexities for 2-acetyl-2-chloro- derivatives .

- Synthesis Limitations : The introduction of multiple substituents (e.g., acetyl and chloro) may require tailored catalysts or protective strategies to avoid side reactions .

- Data Gaps: Direct experimental data on 2-acetyl-2-chloro-cyclohexanone are absent in the provided evidence, necessitating extrapolation from analogs.

常见问题

Basic: What synthetic methodologies are recommended for 2-acetyl-2-chloro-cyclohexanone, and how do reaction parameters influence yield?

Answer:

The synthesis typically involves sequential functionalization of cyclohexanone. A common approach includes:

Acetylation : Introduce the acetyl group via Friedel-Crafts acylation using acetic anhydride and a Lewis acid catalyst (e.g., AlCl₃) in a non-polar solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions .

Chlorination : Electrophilic chlorination at the 2-position using Cl₂ gas or N-chlorosuccinimide (NCS) in the presence of a radical initiator (e.g., AIBN) under inert conditions.

Key Parameters :

- Temperature : Lower temperatures (<50°C) reduce decomposition of the acetyl group.

- Catalyst Loading : Excess AlCl₃ (>1.5 eq.) improves acylation efficiency but may complicate purification .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance chlorination selectivity by stabilizing transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。